1-(4-Chlorobenzoyl)piperidin-4-one

Übersicht

Beschreibung

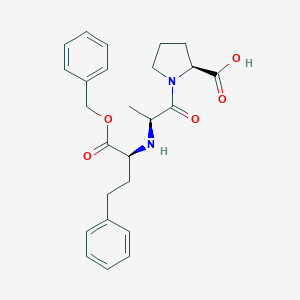

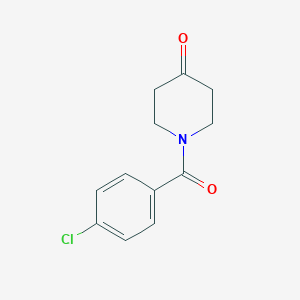

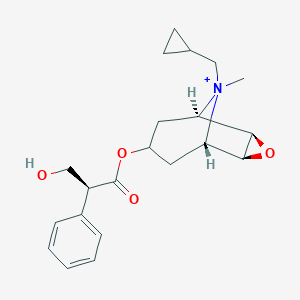

“1-(4-Chlorobenzoyl)piperidin-4-one” is a heterocyclic organic compound . It has the molecular formula C12H12ClNO2 and a molecular weight of 237.68200 . The compound is part of the piperidin-4-ones class of compounds, which are known for their various biological activities .

Synthesis Analysis

Piperidin-4-ones can be synthesized by the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones can be synthesized by reacting 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .

Molecular Structure Analysis

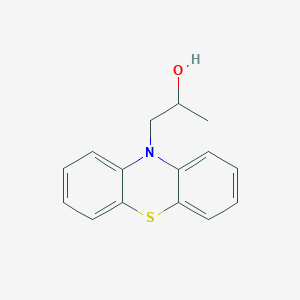

The molecular structure of “1-(4-Chlorobenzoyl)piperidin-4-one” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a benzoyl group (C6H5CO-) attached to the nitrogen atom of the piperidine ring .

Physical And Chemical Properties Analysis

“1-(4-Chlorobenzoyl)piperidin-4-one” has a density of 1.298g/cm³ . It has a boiling point of 417.7ºC at 760mmHg . The flash point of the compound is 206.4ºC .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

- Scientific Field : Pharmacology and Toxicology .

- Summary of Application : Piperidine derivatives, specifically 1,4-disubstituted piperidines, have been studied for their antimalarial activity . They were evaluated against chloroquine-sensitive 3D7 and resistant Dd2 strains of Plasmodium falciparum .

- Methods of Application : The antiplasmodial activity was determined by in vitro parasite growth inhibition. A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay .

- Results : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Eight compounds showed high activity (IC50s between 1 and 5 μg/mL). Nine compounds were highly selective for the parasite (SIs=15 to 182) .

Drug Discovery

- Scientific Field : Pharmaceutical Sciences .

- Summary of Application : Piperidine derivatives are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Methods of Application : The methods of application vary depending on the specific therapeutic application. Generally, these compounds are synthesized and then tested in vitro and in vivo for their therapeutic effects .

Antimicrobial Activity

- Scientific Field : Microbiology .

- Summary of Application : Piperidin-4-one derivatives have been studied for their antimicrobial activity . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized and tested for their in vitro antibacterial activity against various strains .

- Methods of Application : The antibacterial activity was determined by testing the synthesized compounds against various bacterial strains .

- Results : Some of these compounds exhibited significant antimicrobial activity (compared with ampicillin) and antifungal activity (compared with terbinafine) .

Drug Discovery

- Scientific Field : Pharmaceutical Sciences .

- Summary of Application : Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Methods of Application : The methods of application vary depending on the specific therapeutic application. Generally, these compounds are synthesized and then tested in vitro and in vivo for their therapeutic effects .

Antioxidant Activity

- Scientific Field : Biochemistry .

- Summary of Application : Piperidine-based compounds, such as Piperine, found in plants of the Piperaceae family, show powerful antioxidant action because of their capability of hindering or suppressing free radicals .

- Methods of Application : The antioxidant activity is determined by various assays that measure the ability of these compounds to suppress free radicals .

- Results : The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma . Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .

Inhibition of Monoacylglycerol Lipase (MAGL)

- Scientific Field : Biochemistry .

- Summary of Application : A derivative of 4-(4-chlorobenzoyl)piperidin-1-yl, similar to “1-(4-Chlorobenzoyl)piperidin-4-one”, has been used as a lead compound for the development of a potent and selective MAGL inhibitor .

- Methods of Application : The compound was synthesized and its inhibitory activity against MAGL was determined .

- Results : The optimized compound showed a Ki value of 0.65 µM, indicating strong inhibitory activity against MAGL .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-chlorobenzoyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTSPGAEYDBBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570316 | |

| Record name | 1-(4-Chlorobenzoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzoyl)piperidin-4-one | |

CAS RN |

144947-47-7 | |

| Record name | 1-(4-Chlorobenzoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)